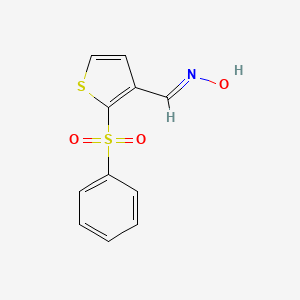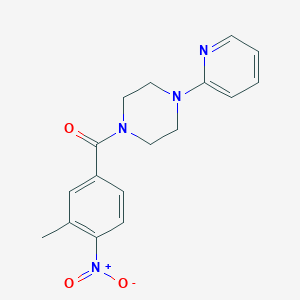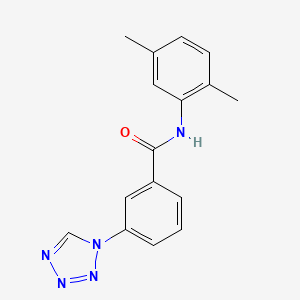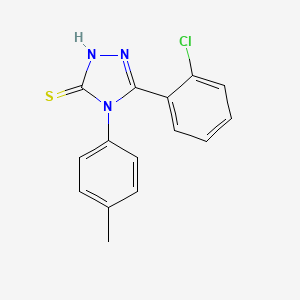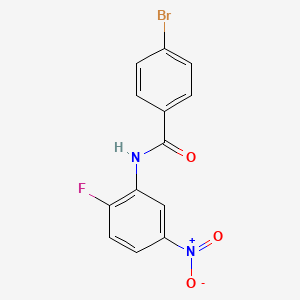
4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用机制
4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide is a potent inhibitor of this compound. This compound is a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of this compound by this compound leads to the activation of various signaling pathways that are regulated by this compound, such as the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific research application. In general, inhibition of this compound by this compound leads to the activation of various signaling pathways that are regulated by this compound. This can lead to various effects such as inhibition of cancer cell growth, improvement of cognitive function, and improvement of glucose metabolism and insulin signaling.
实验室实验的优点和局限性
The advantages of using 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide in lab experiments include its potent inhibition of this compound, its specificity for this compound, and its ability to activate various signaling pathways that are regulated by this compound. The limitations of using this compound in lab experiments include its potential toxicity and the need for appropriate controls to ensure the specificity of its effects.
未来方向
There are several future directions for the research on 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide, including:
1. Development of Novel Inhibitors: There is a need for the development of more potent and specific inhibitors of this compound that can be used in various research applications.
2. Clinical Trials: The potential applications of this compound inhibitors such as this compound in the treatment of cancer, neurodegenerative diseases, and diabetes need to be further explored in clinical trials.
3. Mechanistic Studies: The mechanisms underlying the effects of this compound inhibitors such as this compound need to be further elucidated to better understand their potential applications in various research fields.
4. Combination Therapies: The potential of combining this compound inhibitors such as this compound with other drugs or therapies needs to be explored to improve their efficacy and reduce potential side effects.
In conclusion, this compound is a potent inhibitor of this compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various research fields.
合成方法
The synthesis of 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide involves the reaction of 4-bromo-2-fluoroaniline with 5-nitroanthranilic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by recrystallization to obtain the final compound.
科学研究应用
4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide has been used in various scientific research applications, including:
1. Cancer Research: this compound is involved in the regulation of various signaling pathways that are dysregulated in cancer. Inhibition of this compound by this compound has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells.
2. Neurodegenerative Diseases: this compound is involved in the regulation of various signaling pathways that are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inhibition of this compound by this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
3. Diabetes: this compound is involved in the regulation of glucose metabolism and insulin signaling. Inhibition of this compound by this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
属性
IUPAC Name |
4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2O3/c14-9-3-1-8(2-4-9)13(18)16-12-7-10(17(19)20)5-6-11(12)15/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBRXFHGUNOQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5798098.png)
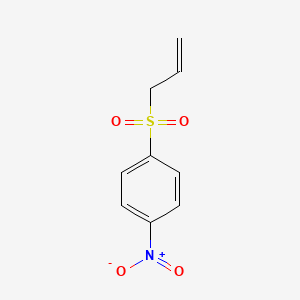
![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5798109.png)
![3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798123.png)
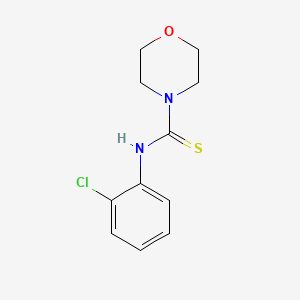

![N-2-biphenylyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5798142.png)
